tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a benzoisothiazole moiety.
Preparation Methods
The synthesis of tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the benzoisothiazole intermediate, which is then reacted with a piperidine derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate include:
- tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate
- Other benzoisothiazole derivatives
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25N3O4S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-9-13(10-12-21)20(4)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
BVCGIAIZXMVKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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